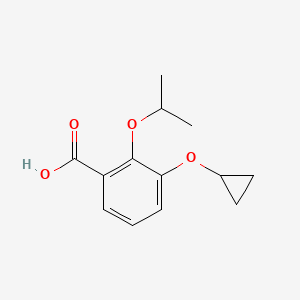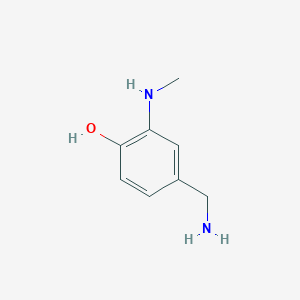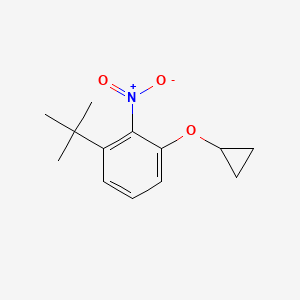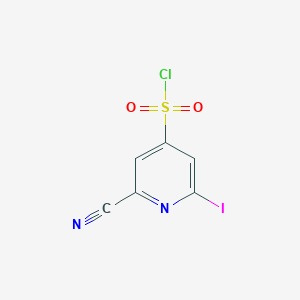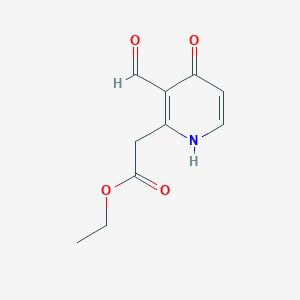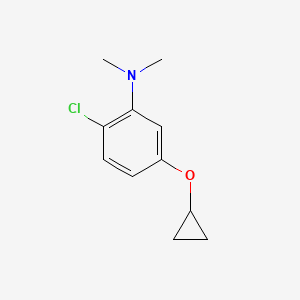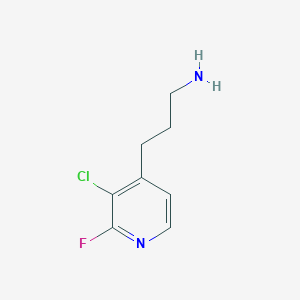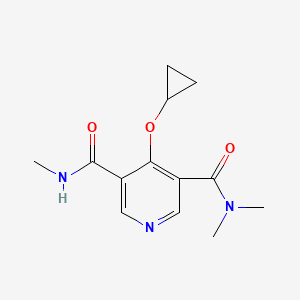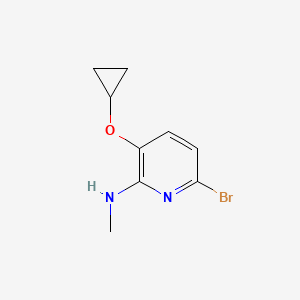
6-Bromo-3-cyclopropoxy-N-methylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-cyclopropoxy-N-methylpyridin-2-amine is an organic compound with the molecular formula C9H11BrN2O and a molecular weight of 243.10 g/mol . This compound is part of the pyridine family, which is known for its diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 6-Bromo-3-cyclopropoxy-N-methylpyridin-2-amine can be achieved through various synthetic routes. One common method involves the Suzuki cross-coupling reaction, which is a palladium-catalyzed process. This reaction typically uses 5-bromo-2-methylpyridin-3-amine as a starting material and involves the coupling with arylboronic acids . The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate in a solvent like toluene.
Chemical Reactions Analysis
6-Bromo-3-cyclopropoxy-N-methylpyridin-2-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Cyclization Reactions: The compound can participate in cyclization reactions to form various heterocyclic structures.
Scientific Research Applications
6-Bromo-3-cyclopropoxy-N-methylpyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis:
Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.
Mechanism of Action
it is believed to interact with specific molecular targets and pathways in biological systems, similar to other pyridine derivatives . The compound’s effects are likely mediated through its interaction with enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
6-Bromo-3-cyclopropoxy-N-methylpyridin-2-amine can be compared with other similar compounds such as:
2-Amino-3-bromo-6-methylpyridine: This compound has a similar bromine substitution but differs in the presence of an amino group instead of a cyclopropoxy group.
6-Bromo-N-methylpyridin-3-amine: This compound is structurally similar but lacks the cyclopropoxy group, which may affect its reactivity and applications.
6-Bromo-N-methylpyridin-2-amine: Another similar compound that differs in the position of the bromine and methyl groups.
These comparisons highlight the unique structural features of this compound, which contribute to its specific reactivity and applications in scientific research.
Properties
Molecular Formula |
C9H11BrN2O |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
6-bromo-3-cyclopropyloxy-N-methylpyridin-2-amine |
InChI |
InChI=1S/C9H11BrN2O/c1-11-9-7(13-6-2-3-6)4-5-8(10)12-9/h4-6H,2-3H2,1H3,(H,11,12) |
InChI Key |
YGCSWOUHQLJZRS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=N1)Br)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



